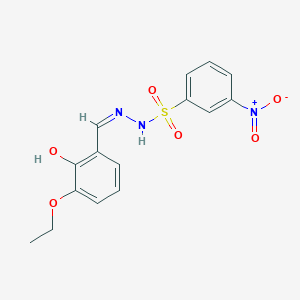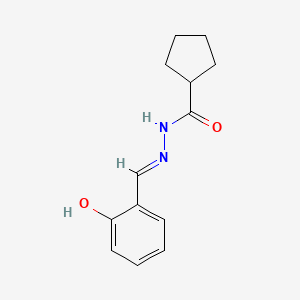![molecular formula C15H14N4OS B3731608 9-methyl-8-[(4-vinylbenzyl)thio]-1,9-dihydro-6H-purin-6-one](/img/structure/B3731608.png)
9-methyl-8-[(4-vinylbenzyl)thio]-1,9-dihydro-6H-purin-6-one
Descripción general
Descripción
9-methyl-8-[(4-vinylbenzyl)thio]-1,9-dihydro-6H-purin-6-one, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the G protein-coupled receptor family and is involved in various physiological processes, including inflammation, immune response, and cancer progression.
Mecanismo De Acción
9-methyl-8-[(4-vinylbenzyl)thio]-1,9-dihydro-6H-purin-6-one acts as a selective antagonist of the P2Y6 receptor. This receptor is activated by uridine diphosphate (UDP) and is involved in various physiological processes, including inflammation, immune response, and cancer progression. By blocking the P2Y6 receptor, 9-methyl-8-[(4-vinylbenzyl)thio]-1,9-dihydro-6H-purin-6-one inhibits the downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
9-methyl-8-[(4-vinylbenzyl)thio]-1,9-dihydro-6H-purin-6-one has been shown to have various biochemical and physiological effects. It inhibits the growth and metastasis of cancer cells by inducing cell cycle arrest and apoptosis. 9-methyl-8-[(4-vinylbenzyl)thio]-1,9-dihydro-6H-purin-6-one also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 9-methyl-8-[(4-vinylbenzyl)thio]-1,9-dihydro-6H-purin-6-one improves immune response by enhancing the function of immune cells, such as T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-methyl-8-[(4-vinylbenzyl)thio]-1,9-dihydro-6H-purin-6-one has several advantages for lab experiments. It is a selective antagonist of the P2Y6 receptor, which allows for the specific inhibition of this receptor without affecting other receptors. 9-methyl-8-[(4-vinylbenzyl)thio]-1,9-dihydro-6H-purin-6-one is also stable and can be easily synthesized using a three-step process. However, 9-methyl-8-[(4-vinylbenzyl)thio]-1,9-dihydro-6H-purin-6-one has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, 9-methyl-8-[(4-vinylbenzyl)thio]-1,9-dihydro-6H-purin-6-one has not been extensively studied in humans, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for the study of 9-methyl-8-[(4-vinylbenzyl)thio]-1,9-dihydro-6H-purin-6-one. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, including the downstream signaling pathways that are involved. Additionally, future studies could focus on improving the solubility and bioavailability of 9-methyl-8-[(4-vinylbenzyl)thio]-1,9-dihydro-6H-purin-6-one, which would enhance its potential clinical applications.
Aplicaciones Científicas De Investigación
9-methyl-8-[(4-vinylbenzyl)thio]-1,9-dihydro-6H-purin-6-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. 9-methyl-8-[(4-vinylbenzyl)thio]-1,9-dihydro-6H-purin-6-one has also been shown to reduce inflammation and improve immune response in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
8-[(4-ethenylphenyl)methylsulfanyl]-9-methyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-3-10-4-6-11(7-5-10)8-21-15-18-12-13(19(15)2)16-9-17-14(12)20/h3-7,9H,1,8H2,2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBGUYRFNLIPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC=C(C=C3)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-ethenylbenzyl)sulfanyl]-9-methyl-1,9-dihydro-6H-purin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-propylbenzenesulfonohydrazide](/img/structure/B3731538.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731558.png)
![2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3731560.png)
![1-phenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]](/img/structure/B3731565.png)
![N-(4-isopropylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731583.png)
![N-(2-ethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731584.png)
![N-(3,5-dimethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731586.png)
![8-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B3731589.png)
![2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B3731598.png)
![2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B3731626.png)